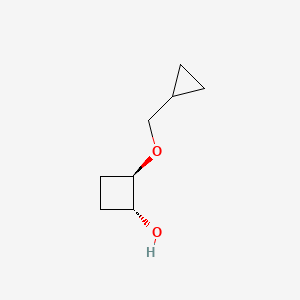

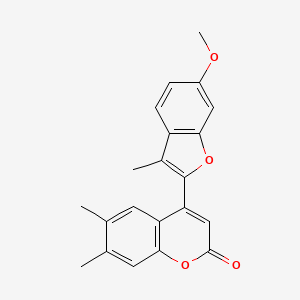

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzofuran and isoxazole . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. Isoxazole is a five-membered ring compound with an oxygen atom and a nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available from the current data .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate, focusing on six unique applications:

Antimicrobial Agents

The compound (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate has shown significant potential as an antimicrobial agent. Benzofuran and isoxazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial and fungal strains . The unique structural combination of benzofuran and isoxazole enhances the compound’s ability to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics.

Anticancer Agents

Research has indicated that benzofuran-isoxazole hybrids possess notable anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) has been a focal point of study . The presence of the benzofuran moiety contributes to the compound’s ability to intercalate with DNA, while the isoxazole ring enhances its binding affinity to cancer cell receptors. This dual action mechanism makes it a potential candidate for targeted cancer therapies.

Anti-inflammatory Agents

The anti-inflammatory properties of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate are attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) . By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This makes it a valuable compound for developing new anti-inflammatory drugs, particularly for conditions like arthritis and other inflammatory diseases.

Antioxidant Agents

The compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress and damage caused by free radicals . The benzofuran ring structure is known for its ability to scavenge free radicals, while the isoxazole moiety enhances the compound’s overall stability and reactivity. This dual functionality makes it an excellent candidate for developing antioxidant supplements and pharmaceuticals aimed at preventing oxidative stress-related diseases.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-14(25-17-8-3-2-4-9-17)21(23)24-13-16-12-20(27-22-16)19-11-15-7-5-6-10-18(15)26-19/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJCIMGIXMTEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439326.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439329.png)

![N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2439330.png)

![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2439342.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)

![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)